molecular formula C16H11NO3 B1225406 (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid

(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid

Cat. No. B1225406
M. Wt: 265.26 g/mol
InChI Key: FCMHXGNYHDXIPU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenyl-2,1-benzoxazol-5-yl)-2-propenoic acid is a member of cinnamic acids.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and biological activity of isomers of compounds related to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid have been explored. For instance, derivatives of this compound have been obtained through reactions involving N3-substituted amidrazones and maleic anhydride. These derivatives have been studied for their antiviral and immunomodulating activity (Modzelewska-Banachiewicz et al., 2009).

Photocatalysis Applications

  • In the field of photocatalysis, derivatives of (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid have been used. For example, the generation of sulfonated isobenzofuran-1(3H)-ones from related compounds under photocatalytic conditions demonstrates the potential of these derivatives in chemical synthesis and photocatalytic processes (Zhang, Zhou, & Wu, 2018).

Structural Investigations

  • Structural investigations of related compounds provide insights into their chemical properties. X-ray crystallography, spectroscopic methods, and quantum chemical calculations have been used to characterize and understand the molecular structure of compounds similar to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid (Venkatesan et al., 2016).

Luminescence Studies

  • Research into the luminescence properties of thiophenyl-derivatized nitrobenzoic acid ligands, which are structurally related to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid, has been conducted. These studies have implications for the development of new materials with specific luminescence characteristics (Viswanathan & Bettencourt-Dias, 2006).

Antibacterial Activity

  • The antibacterial activity of compounds similar to (2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid has been investigated. For example, derivatives such as 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole have shown promising results against certain bacteria (Banday, Mattoo, & Rauf, 2010).

Nonlinear Optical (NLO) Activity

  • Nonlinear optical (NLO) activity of related compounds has been explored. For instance, the NLO activity of derivatives was confirmed experimentally and theoretically, contributing to the understanding of the potential applications of these compounds in NLO devices (Venkatesan et al., 2016).

properties

Product Name

(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(E)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C16H11NO3/c18-15(19)9-7-11-6-8-14-13(10-11)16(20-17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b9-7+

InChI Key

FCMHXGNYHDXIPU-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O

solubility

3.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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